molecular formula C16H18N2O3S B12738335 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- CAS No. 172469-78-2

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro-

Cat. No.: B12738335
CAS No.: 172469-78-2
M. Wt: 318.4 g/mol
InChI Key: HRXHKHXJYOIYON-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- typically involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst . The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provide useful information about the structure of the products synthesized in this work .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and thioether positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether group may also play a role in modulating the compound’s activity by affecting its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-methyl-6-ethyl-3-nitro-
  • 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-amino-
  • 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-hydroxy-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro, thioether, and pyridinone groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

172469-78-2

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C16H18N2O3S/c1-5-13-11(4)17-16(19)14(18(20)21)15(13)22-12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,17,19)

InChI Key

HRXHKHXJYOIYON-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1SC2=CC(=CC(=C2)C)C)[N+](=O)[O-])C

Origin of Product

United States

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